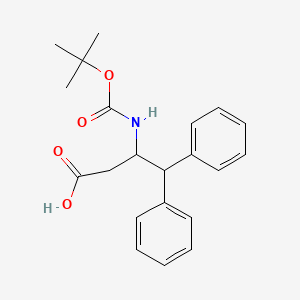

(S)-3-(Boc-amino)-4,4-diphenyl-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the rest of the molecule can undergo such transformations depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Substitution: Various electrophiles in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further modified .

Applications De Recherche Scientifique

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-4,4-diphenylbutanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-((Carbobenzoxy)amino)-4,4-diphenylbutanoic acid: Uses a different protecting group (carbobenzoxy) which is more stable under acidic conditions but requires catalytic hydrogenation for removal.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is unique due to the presence of the Boc group, which offers a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .

Activité Biologique

(S)-3-(Boc-amino)-4,4-diphenyl-butyric acid, a derivative of phenylalanine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available literature and research findings.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 277.34 g/mol

- Density : 1.139 g/cm³

- Melting Point : 100-104 °C

- Boiling Point : 444.8 ± 38.0 °C at 760 mmHg

Biological Activity Overview

The compound exhibits several biological activities that are primarily linked to its structure as an amino acid derivative. Notably, it has been studied for its ergogenic effects, which are beneficial in enhancing physical performance and mental acuity during stress-related tasks.

1. Ergogenic Effects

Research indicates that amino acids and their derivatives can influence the secretion of anabolic hormones and provide energy during exercise. This compound is recognized for its potential as an ergogenic dietary substance, which may help in preventing exercise-induced muscle damage and improving overall athletic performance .

2. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it is utilized in the development of aza-analogues of macrosphelides and hybrid peptides that may possess therapeutic properties against autoimmune and inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Ergogenic Supplementation

A study by Luckose et al. (2015) highlighted the role of amino acid derivatives like this compound in improving athletic performance. The findings suggested that supplementation with such compounds could enhance hormone secretion related to muscle growth and recovery .

Case Study 2: Synthesis Applications

Research has demonstrated the successful synthesis of hybrid peptides using this compound as a building block. These peptides showed promising results in preclinical models for treating autoimmune conditions, indicating the compound's utility in drug development .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.